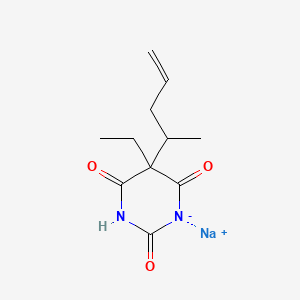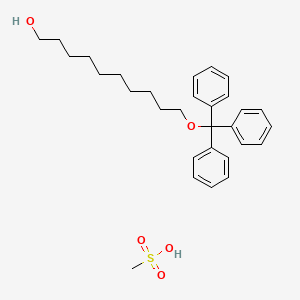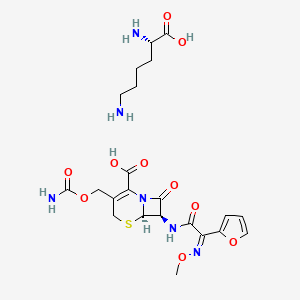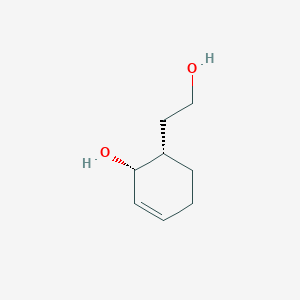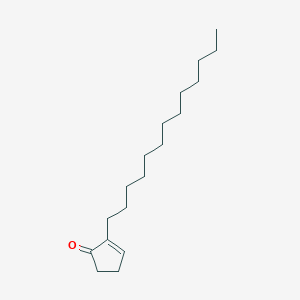
2-Tridecylcyclopent-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tridecylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentene ring substituted with a tridecyl chain. This compound belongs to the class of cycloalkenes, which are known for their unique structural and chemical properties. The presence of both a long alkyl chain and a cyclopentene ring makes this compound interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tridecylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the aldol condensation of an aliphatic ketone with an aromatic aldehyde in the presence of a catalyst such as thionyl chloride in anhydrous ethanol . This method allows for the formation of the cyclopentene ring with the desired substituents in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tridecylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The compound can undergo substitution reactions, particularly at the alkyl chain or the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Formation of tridecylcyclopentanone or tridecylcyclopentanoic acid.
Reduction: Formation of 2-Tridecylcyclopentane.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Tridecylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Tridecylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclopent-2-en-1-one: A simpler analog with a shorter alkyl chain.
2-Decylcyclopent-2-en-1-one: Similar structure with a decyl chain instead of a tridecyl chain.
2-Pentadecylcyclopent-2-en-1-one: Similar structure with a pentadecyl chain.
Uniqueness: 2-Tridecylcyclopent-2-EN-1-one is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
63707-49-3 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-tridecylcyclopent-2-en-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(17)19/h15H,2-14,16H2,1H3 |
Clé InChI |
SYIRUCIYOCATPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


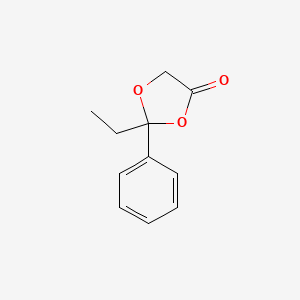
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
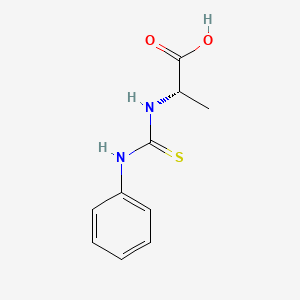
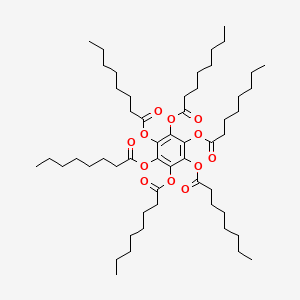
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
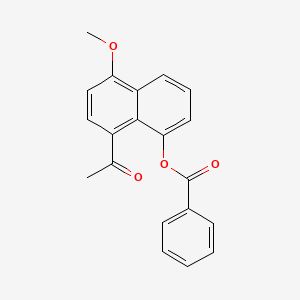
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
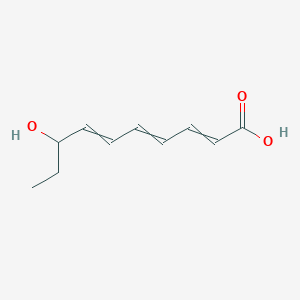
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
